

A Technical Guide to Diethyl 1H-imidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl 1H-imidazole-4,5-dicarboxylate*

Cat. No.: B094011

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

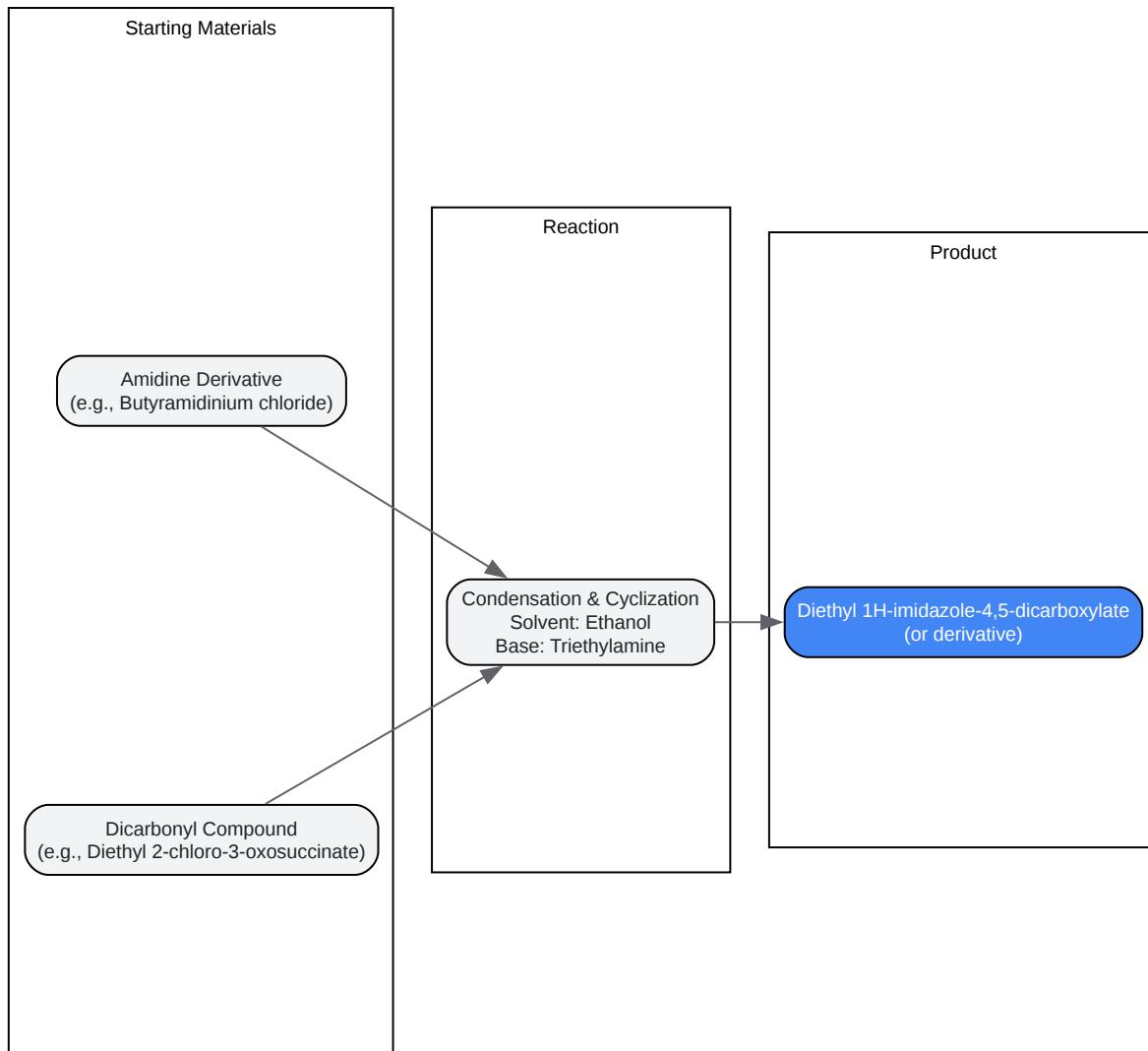
Diethyl 1H-imidazole-4,5-dicarboxylate is a chemical compound belonging to the imidazole class of heterocyclic molecules. Imidazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides a summary of the available information on **Diethyl 1H-imidazole-4,5-dicarboxylate**, including its chemical properties and a general overview of its synthetic context.

It is important to note that while the imidazole scaffold is of great interest, detailed experimental protocols and in-depth biological studies for **Diethyl 1H-imidazole-4,5-dicarboxylate** specifically are not extensively available in the public domain. Much of the detailed research has been focused on substituted analogues, such as Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

Chemical and Physical Properties

The fundamental properties of **Diethyl 1H-imidazole-4,5-dicarboxylate** are summarized below. These values are primarily based on predictions and supplier data.

Property	Value	Reference
CAS Number	1080-79-1	[4]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₄	[4]
Molecular Weight	212.2 g/mol	[4]
Melting Point	210-216 °C	[4]
Boiling Point	357.9 ± 22.0 °C (Predicted)	[4]
Density	1.249 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	8.70 ± 0.10 (Predicted)	[4]
Storage Temperature	Room Temperature, Sealed in dry	[4]


Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **Diethyl 1H-imidazole-4,5-dicarboxylate** are not readily available. However, a general synthetic approach for similar imidazole-4,5-dicarboxylates can be inferred from the synthesis of related compounds, such as the 2-propyl derivative.^[5] This typically involves the condensation of a diamine-containing precursor with a dicarbonyl compound, followed by cyclization to form the imidazole ring.

A notable synthesis for a related compound, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, involves the reaction of Diethyl 2-chloro-3-oxosuccinate with Butyramidinium chloride in the presence of a base like triethylamine in ethanol.^[5] The reaction mixture is typically stirred at room temperature and then heated to facilitate the condensation and cyclization.^[5]

General Synthetic Workflow for Imidazole-4,5-dicarboxylates

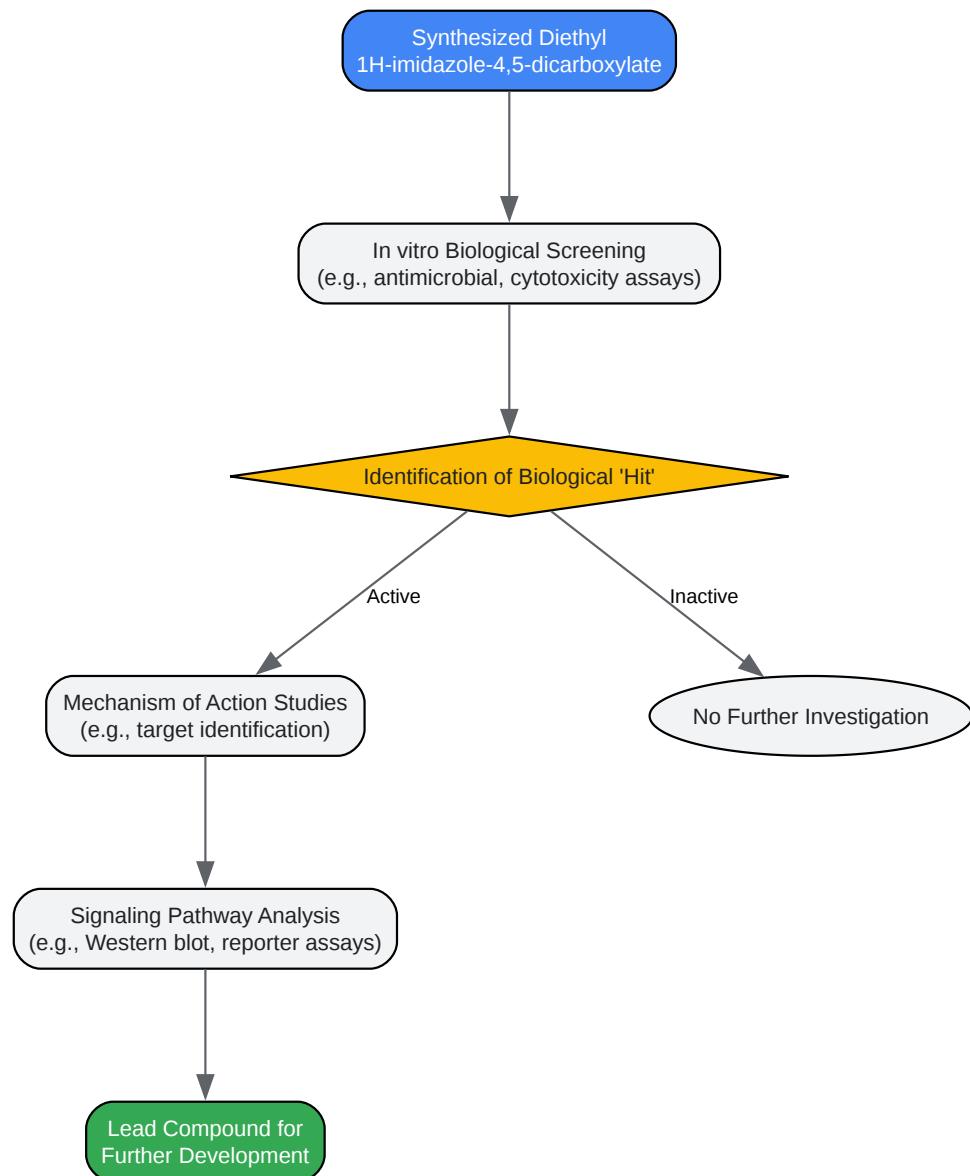
The following diagram illustrates a generalized workflow for the synthesis of imidazole-4,5-dicarboxylate derivatives, based on common organic chemistry principles and published syntheses of related compounds.

[Click to download full resolution via product page](#)

Generalized synthesis workflow for imidazole-4,5-dicarboxylates.

Biological Significance and Potential Applications

While specific biological data for **Diethyl 1H-imidazole-4,5-dicarboxylate** is limited, the broader class of imidazole derivatives is well-established for its diverse pharmacological activities.^{[1][2][3]} The imidazole ring is a key structural motif in many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.


Potential areas of research and application for **Diethyl 1H-imidazole-4,5-dicarboxylate** could include:

- Antimicrobial Agent Development: Imidazole derivatives are known to exhibit antibacterial and antifungal properties.^[2]
- Anti-inflammatory Research: Certain imidazole-containing compounds have demonstrated potent anti-inflammatory effects.^[1]
- Anticancer Drug Discovery: The imidazole scaffold is present in several anticancer drugs, and novel derivatives are a continuous area of investigation.^[6]
- Intermediate for Pharmaceutical Synthesis: This compound can serve as a versatile building block for the synthesis of more complex, biologically active molecules.^[7] For instance, the related compound, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, is a key intermediate in the synthesis of Olmesartan, an angiotensin II receptor antagonist.^[5]

Signaling Pathways

There is no specific information available in the reviewed literature detailing the interaction of **Diethyl 1H-imidazole-4,5-dicarboxylate** with any particular signaling pathways. Research into the biological activity of this specific compound would be required to elucidate its mechanism of action and potential molecular targets.

The general workflow for investigating the biological activity and signaling pathway involvement of a novel imidazole derivative is depicted below.

[Click to download full resolution via product page](#)

Logical workflow for the biological evaluation of a novel compound.

Conclusion

Diethyl 1H-imidazole-4,5-dicarboxylate is a chemical entity with potential for further exploration in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, the well-documented biological significance of the imidazole core suggests that it could be a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully characterize its chemical reactivity, biological activity, and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scialert.net [scialert.net]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Diethyl 1H-imidazole-4,5-dicarboxylate Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. jocpr.com [jocpr.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [A Technical Guide to Diethyl 1H-imidazole-4,5-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094011#diethyl-1h-imidazole-4-5-dicarboxylate-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com